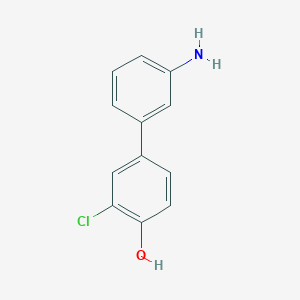
3-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,4-dimethylphenyl)phenol, commonly known as DMPP, is an aromatic phenol compound with a number of potential applications in scientific research. It is a white crystalline powder with a melting point of 113-115 °C and a molecular weight of 217.58 g/mol. DMPP is a useful reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects on various organisms, and its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of DMPP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cytochrome P450 enzymes, modulation of G-protein-coupled receptor activity, and inhibition of nitric oxide synthase. In addition, it has been proposed that DMPP may act as a competitive inhibitor of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in various organisms. In rats, DMPP has been shown to decrease the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the levels of glucose and insulin in the blood. Furthermore, DMPP has been shown to reduce inflammation in rats, as evidenced by decreased levels of interleukin-6 and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
The use of DMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively nontoxic and has low volatility, making it safe to use in laboratory experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of DMPP in scientific research are vast and varied. One potential future direction is to further investigate its potential to modulate the activity of G-protein-coupled receptors. In addition, further research could be conducted to examine its potential to inhibit the growth of cancer cell lines. Furthermore, further studies could be conducted to examine its potential to modulate the activity of enzymes, such as cytochrome P450. Finally, further research could be conducted to examine its potential to modulate the levels of various hormones, such as insulin and leptin.
Synthesis Methods
The synthesis of DMPP is accomplished through a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide in an aqueous solution. This reaction yields 4-chloro-2-methylphenoxide as the main product. The second step involves the reaction of 4-chloro-2-methylphenoxide with 2,4-dimethylphenyl bromide in the presence of a base to yield the desired product, 3-chloro-5-(2,4-dimethylphenyl)phenol. Finally, the product is purified by recrystallization.
Scientific Research Applications
DMPP has a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes, including cytochrome P450, tyrosinase, and nitric oxide synthase. In addition, it has been studied for its potential to modulate the activity of several G-protein-coupled receptors, including the serotonin receptor and the angiotensin receptor. Furthermore, DMPP has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
properties
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIBJWWBZZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685870 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261899-14-2 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














